Benzyl (2-iodoethyl)carbamate
Overview
Description
Benzyl (2-iodoethyl)carbamate is an organic compound with the linear formula C10H12INO2 . It is a part of the class of organic compounds known as benzyloxycarbonyls . This compound can be viewed as the ester of carbamic acid and benzyl alcohol .
Molecular Structure Analysis
The molecular structure of Benzyl (2-iodoethyl)carbamate consists of 10 carbon atoms, 12 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 304.991272 Da .Chemical Reactions Analysis
While specific chemical reactions involving Benzyl (2-iodoethyl)carbamate are not detailed in the retrieved papers, carbamates are known to be useful protecting groups for amines. They can be installed and removed under relatively mild conditions .Physical And Chemical Properties Analysis
The molecular weight of Benzyl (2-iodoethyl)carbamate is 305.112 Da . Unfortunately, specific details regarding its density, boiling point, and melting point are not available .Scientific Research Applications
1. Applications in 13C Isotope Labeling and Catalytic CO2 Reduction
- Summary of Application : This research presents a methodology to access isotopically labeled esters and amides from carbonates and carbamates . It utilizes a decarboxylative carbonylation approach for isotope labeling with near stoichiometric, ex situ generated 12C, or 13C carbon monoxide .
- Methods of Application : The reaction is characterized by its broad scope, functional group tolerance, and high yields . A complementary method that operates by the catalytic in situ generation of CO via the reduction of CO2 liberated during decarboxylation has also been developed .
- Results or Outcomes : This methodology is showcased with the synthesis of structurally complex molecules . Mechanistic studies provide insight into the catalytic steps which highlight the impact of ligand choice to overcome challenges associated with low-pressure carbonylation methodologies .
2. Inhibition of Acetyl- and Butyrylcholinesterase Enzymes
- Summary of Application : A series of new benzene-based derivatives was designed, synthesized and comprehensively characterized . All of the tested compounds were evaluated for their in vitro ability to potentially inhibit the acetyl- and butyrylcholinesterase enzymes .
- Methods of Application : The selectivity index of individual molecules to cholinesterases was determined . Generally, the inhibitory potency was stronger against butyryl- compared to acetylcholinesterase .
- Results or Outcomes : Two compounds had a very high selectivity index, while one of them reached the lowest inhibitory concentration IC50 value, which corresponds quite well with galanthamine . Comparative receptor-independent and receptor-dependent structure–activity studies were conducted to explain the observed variations in inhibiting the potential of the investigated carbamate series .
3. Condensation with Glyoxal in Polar Protic and Aprotic Solvents
- Summary of Application : The synthesis of substituted 2,4,6,8,10,12-hexaazaisowurtzitane via direct condensation is challenging . This research examined an acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents .
- Methods of Application : The study discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives as well as several processes hindering the formation of caged compounds . A cyclic compound, N, N ′-bis (carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, was found to form at the early stage of condensation under low acidity conditions .
- Results or Outcomes : The study identified the least and most suitable solvents for the condensation of glyoxal with benzyl carbamate . It was found that DMSO exhibits a strong deactivating ability, while CH3CN exhibits a strong activating ability towards the acid-catalyzed condensation process of benzyl carbamate with glyoxal .
4. Transcarbamation and Amidation
- Summary of Application : This research presents a new method for transcarbamation and amidation from benzyl carbamate .
- Methods of Application : Various structurally diverse benzyl carbamates have been successfully converted into their corresponding methyl, ethyl carbamates and amides .
- Results or Outcomes : The procedure has been shown to be general and yields moderate to good results .
5. Condensation with Glyoxal in Polar Protic and Aprotic Solvents
- Summary of Application : The synthesis of substituted 2,4,6,8,10,12-hexaazaisowurtzitane via direct condensation is challenging . This research examined an acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents .
- Methods of Application : The study discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives as well as several processes hindering the formation of caged compounds . A cyclic compound, N, N ′-bis (carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, was found to form at the early stage of condensation under low acidity conditions .
- Results or Outcomes : The study identified the least and most suitable solvents for the condensation of glyoxal with benzyl carbamate . It was found that DMSO exhibits a strong deactivating ability, while CH3CN exhibits a strong activating ability towards the acid-catalyzed condensation process of benzyl carbamate with glyoxal .
6. Transcarbamation and Amidation
- Summary of Application : This research presents a new method for transcarbamation and amidation from benzyl carbamate .
- Methods of Application : Various structurally diverse benzyl carbamates have been successfully converted into their corresponding methyl, ethyl carbamates and amides .
- Results or Outcomes : The procedure has been shown to be general and yields moderate to good results .
Safety And Hazards
properties
IUPAC Name |
benzyl N-(2-iodoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNJIQPJPQOWDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461747 | |
Record name | Benzyl (2-iodoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-iodoethyl)carbamate | |
CAS RN |
68373-12-6 | |
Record name | Phenylmethyl N-(2-iodoethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68373-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (2-iodoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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